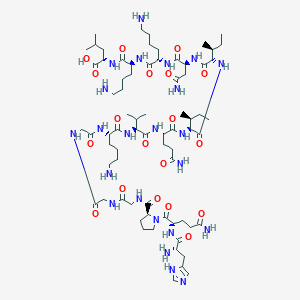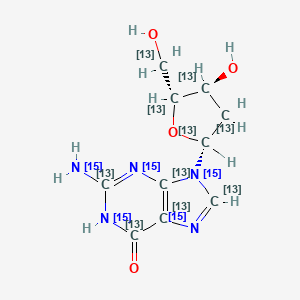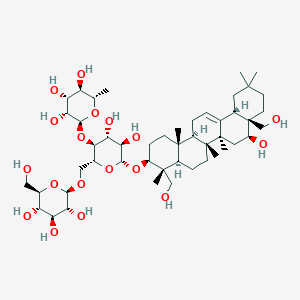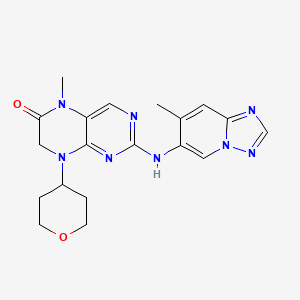
Diethyl succinate-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl succinate-13C4, also known as 1,4-Diethyl butanedioate-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a derivative of diethyl succinate, where the carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl succinate-13C4 can be synthesized through the esterification of succinic acid-13C4 with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the succinic acid-13C4 to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
Diethyl succinate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce succinic acid-13C4.
Reduction: It can be reduced to produce butanediol-13C4.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Succinic acid-13C4.
Reduction: Butanediol-13C4.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl succinate-13C4 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used to study metabolic pathways and enzyme kinetics.
Medicine: It is used in drug development and pharmacokinetic studies to track the metabolism of drugs.
Industry: It is used in the production of fragrances and flavoring agents
作用機序
Diethyl succinate-13C4 exerts its effects by incorporating into metabolic pathways. It crosses biological membranes and is metabolized by the tricarboxylic acid (TCA) cycle. The labeled carbon atoms allow for the tracking of metabolic processes using techniques such as NMR spectroscopy. This enables researchers to study the dynamics of metabolic pathways and the effects of various compounds on these pathways .
類似化合物との比較
Similar Compounds
Diethyl succinate: The non-labeled version of diethyl succinate-13C4.
Succinic acid-13C4: The acid form of this compound.
Butanediol-13C4: The reduced form of this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of metabolic pathways is crucial .
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
178.17 g/mol |
IUPAC名 |
diethyl (1,2,3,4-13C4)butanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5+1,6+1,7+1,8+1 |
InChIキー |
DKMROQRQHGEIOW-WKHKRNGSSA-N |
異性体SMILES |
CCO[13C](=O)[13CH2][13CH2][13C](=O)OCC |
正規SMILES |
CCOC(=O)CCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)






![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)



